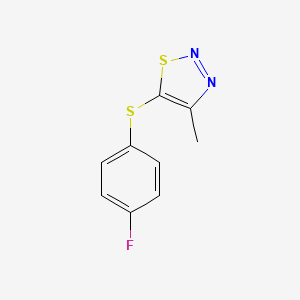

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Description

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 4-fluorophenylsulfanyl group at position 5 (Fig. 1). The 1,2,3-thiadiazole moiety is notable for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets. This compound is synthesized via nucleophilic substitution or coupling reactions involving thiols and halogenated precursors, as demonstrated in analogous synthetic routes for related thiadiazoles .

The compound’s structural framework is associated with diverse biological activities, including antifungal, antimicrobial, and antimycobacterial properties. For instance, derivatives of 4-methyl-1,2,3-thiadiazole have shown promise as non-toxic antitubercular agents with high therapeutic indices .

Properties

IUPAC Name |

5-(4-fluorophenyl)sulfanyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUJHTCBCBEAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-fluorophenyl thiol with 4-methyl-1,2,3-thiadiazole-5-thiol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfide bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5)

- Structure : Replaces the 4-fluorophenyl group with a 3,4-dichlorophenylsulfanyl moiety.

- Molecular Formula : C₉H₆Cl₂N₂S₂.

- Key Differences : The dichlorophenyl group introduces stronger electron-withdrawing effects and increased lipophilicity compared to fluorophenyl. This may enhance membrane permeability but could also elevate toxicity risks.

4-Methylphenyl 4-Phenyl-1,2,3-Thiadiazol-5-yl Sulfone (CAS 206132-49-2)

- Structure : Features a sulfone (-SO₂-) linkage instead of a sulfide (-S-) and a phenyl group at position 3.

- Molecular Formula : C₁₅H₁₂N₂O₂S₂.

- The phenyl group at position 4 introduces steric bulk, which may alter binding affinity.

- Activity : Sulfones generally exhibit lower reactivity but improved pharmacokinetic profiles in drug design .

Alkyl vs. Aryl Sulfide Substituents

5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole

- Structure : Substitutes the 4-fluorophenyl group with a butylsulfanyl chain.

- Molecular Formula : C₇H₁₂N₂S₂.

- However, reduced aromaticity may diminish π-π stacking interactions with biological targets.

- Activity : Alkylsulfanyl derivatives are less studied but may prioritize physicochemical properties over target specificity .

Oxidation State of the Sulfur Linkage

4-Fluorophenyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfoxide

- Structure : The sulfur atom is oxidized to a sulfoxide (-SO-) group.

- Key Differences : Sulfoxides are more polar and less lipophilic than sulfides, which could reduce cellular uptake. However, the chiral sulfoxide center may enable stereospecific interactions with enzymes or receptors.

- Activity : Sulfoxides are intermediates in metabolic pathways and may exhibit altered bioavailability compared to sulfides .

Physicochemical and Structural Properties

| Compound | Molecular Formula | Sulfur Linkage | Substituent R₁ | Substituent R₂ | LogP* | Key Biological Activity |

|---|---|---|---|---|---|---|

| Target Compound | C₁₀H₈FN₂S₂ | Sulfide (-S-) | 4-Fluorophenyl | Methyl | 2.8 | Antifungal, Antimicrobial |

| 5-[(3,4-Dichlorophenyl)sulfanyl]-... | C₉H₆Cl₂N₂S₂ | Sulfide | 3,4-Dichlorophenyl | Methyl | 3.5 | Potential Antimicrobial |

| 4-Methylphenyl 4-Phenyl-... Sulfone | C₁₅H₁₂N₂O₂S₂ | Sulfone (-SO₂-) | Phenyl | Methyl | 1.2 | Improved Stability |

| 5-(Butylsulfanyl)-4-Methyl-... | C₇H₁₂N₂S₂ | Sulfide | Butyl | Methyl | 3.0 | Enhanced Lipophilicity |

*Estimated LogP values using ChemDraw.

Biological Activity

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly its anticancer, antimicrobial, and antiviral activities.

- Molecular Formula : C9H7FN2S2

- Molecular Weight : 242.29 g/mol

- CAS Number : 282523-03-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For example:

- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to evaluate cytotoxic effects.

- The most potent compounds showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating strong inhibitory effects on cell proliferation .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

The structure-activity relationship (SAR) indicates that modifications to the thiadiazole ring can enhance anticancer activity, suggesting that fluorine substitution may play a critical role in increasing potency .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties against a range of pathogens.

In Vitro Antimicrobial Studies

In studies assessing antimicrobial efficacy:

- Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

- The diameter of inhibition zones was measured to determine effectiveness compared to standard antibiotics like ampicillin and gentamicin.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism Type | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Gram-positive | 15 ± 1.5 |

| Compound B | Gram-negative | 12 ± 1.0 |

| Compound C | Fungi | 18 ± 2.0 |

These findings suggest that the presence of the thiadiazole ring enhances antimicrobial activity, making it a promising scaffold for further development .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored, particularly their efficacy against viral infections.

Case Studies

In vitro studies have shown that certain thiadiazole derivatives exhibit significant antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). The incorporation of specific substituents has been linked to increased protective effects:

- Compounds demonstrated curative rates exceeding those of standard antiviral agents at comparable concentrations .

Table 3: Antiviral Efficacy of Thiadiazole Derivatives

| Compound | Virus Type | Curative Rate (%) |

|---|---|---|

| Compound D | TMV | 60 at 500 µg/mL |

| Compound E | TMV | 47 at 100 µg/mL |

Q & A

Q. What are the common synthetic routes for 4-fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or coupling reactions between thiols and halogenated heterocycles. For example:

- Cyclization : Hydrazinecarbothioamide precursors can be refluxed in alkaline aqueous solutions (e.g., 8% NaOH) to form the thiadiazole core .

- Sulfur Coupling : Reaction of 4-methyl-1,2,3-thiadiazol-5-thiol with 4-fluorophenyl halides under basic conditions (e.g., K₂CO₃ in DMF) enables sulfide bond formation .

Critical factors include: - Temperature : Reflux conditions (~100°C) ensure complete cyclization .

- Purification : Recrystallization from chloroform/petroleum ether mixtures improves purity .

Table 1 : Representative Synthetic Routes

| Precursor | Conditions | Key Step | Reference |

|---|---|---|---|

| Hydrazinecarbothioamide | Reflux in 8% NaOH, 5 h | Cyclization | |

| Thiol + Aryl halide | K₂CO₃, DMF, 24 h, room temperature | Nucleophilic substitution |

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–C bond distances ~1.75–1.80 Å in thiadiazole rings) .

- IR Spectroscopy : Confirms sulfur-related vibrations (e.g., C–S stretching at 600–700 cm⁻¹) .

Table 2 : Key Spectral Benchmarks

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹H NMR | Fluorophenyl aromatic protons | |

| X-ray | Thiadiazole ring geometry | |

| IR | C–S and S–S stretching modes |

Q. How do substituents like the 4-fluorophenyl group influence the electronic and steric properties of the thiadiazole core?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the thiadiazole ring, enhancing reactivity in cross-coupling reactions .

- Steric Effects : The 4-fluorophenyl group introduces minimal steric hindrance, allowing planar alignment with the thiadiazole ring, as confirmed by X-ray data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or IR absorptions) when characterizing novel derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to confirm assignments .

- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

- Crystallography : Resolve ambiguities in regiochemistry via single-crystal analysis .

Q. What strategies are effective in improving the regioselectivity of sulfur-containing heterocycles during synthesis?

- Methodological Answer :

- Catalytic Systems : Use Pd/Cu catalysts for controlled C–S bond formation .

- Protecting Groups : Temporarily block reactive sites (e.g., with tert-butyl groups) to direct substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur precursors .

Q. What in vitro assays are recommended to evaluate the bioactivity of this compound, and how does its structure-activity relationship (SAR) compare to analogous derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC) against S. aureus and E. coli .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- SAR Insights : Fluorine at the 4-position enhances membrane permeability, while the methyl group on the thiadiazole improves metabolic stability .

Table 3 : Bioactivity Data from Analogous Compounds

| Compound Class | Activity (IC₅₀/MIC) | Reference |

|---|---|---|

| 4-Fluorophenyl oxadiazoles | Anticancer (HeLa: 12 µM) | |

| Methyl-thiadiazole sulfides | Antibacterial (MIC: 8 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.